2,4-Pentanediol,3-bromo-3-nitro-

Description

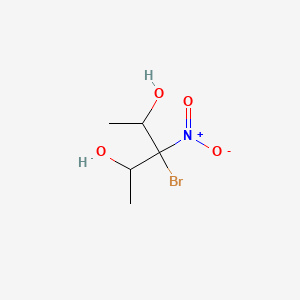

2,4-Pentanediol,3-bromo-3-nitro- is a substituted diol characterized by a bromine atom and a nitro group (-NO₂) at the 3-position of the pentanediol backbone. The bromo and nitro substituents likely enhance electrophilicity and influence intermolecular interactions, making this compound distinct in synthetic chemistry, particularly in reactions involving nucleophilic substitution or redox processes .

Properties

CAS No. |

69094-16-2 |

|---|---|

Molecular Formula |

C5H10BrNO4 |

Molecular Weight |

228.04 g/mol |

IUPAC Name |

3-bromo-3-nitropentane-2,4-diol |

InChI |

InChI=1S/C5H10BrNO4/c1-3(8)5(6,4(2)9)7(10)11/h3-4,8-9H,1-2H3 |

InChI Key |

XIAMXNMLRAUKOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(C)O)([N+](=O)[O-])Br)O |

Origin of Product |

United States |

Preparation Methods

Batch Preparation Method

A representative batch preparation method is described in patent CN1903830A, which outlines the following steps:

| Step | Description | Conditions | Yield & Purity |

|---|---|---|---|

| a | Reaction of nitromethane, bromine, and water with sodium hydroxide addition to form tribromonitromethane | Molar ratio nitromethane:bromine = 1:1.5-1:1.8; temp 30-40°C; stirring 1 hour | Yield of tribromonitromethane: 98%; purity: 99% |

| b | Stirring tribromonitromethane with formaldehyde and nitromethane | 0.5-2 hours at 0-60°C | - |

| c | Slow addition of aqueous inorganic base catalyst below 60°C, reaction for 0.5-2 hours, followed by cooling, crystallization, filtration, drying | Temp 30-40°C | Final product yield: 95%; purity: 99% |

This method emphasizes precise molar ratios, temperature control, and staged addition of reagents to maximize yield and purity.

Continuous Preparation Method

The continuous process, as described in patent US6867336B2, involves:

- Initial reaction of nitromethane with formaldehyde and alkali metal hydroxide in an aqueous or aqueous/alcohol solvent to form the salt of 2-nitropropane-1,3-diol.

- Subsequent reaction of this intermediate solution with bromine in a cooled reaction zone.

- Continuous feeding and mixing of reactants into two reaction zones without isolation of intermediates.

- Isolation of 2-bromo-2-nitro-1,3-propanediol directly from the aqueous reaction mixture.

This process offers advantages in scalability, reaction control, and consistent product quality.

Reaction Mechanism Insights

- The initial step involves the bishydroxymethylation of nitromethane with formaldehyde in the presence of a base, forming a diol salt intermediate.

- Bromination occurs subsequently, introducing the bromine atom at the 3-position of the pentanediol backbone.

- The nitro group is retained from the nitromethane starting material.

- Temperature control is critical to avoid side reactions and decomposition.

Summary Table of Preparation Methods

| Method Type | Key Reactants | Reaction Conditions | Advantages | Yield | Purity |

|---|---|---|---|---|---|

| Batch (CN1903830A) | Nitromethane, bromine, formaldehyde, NaOH | 0-60°C, staged addition, aqueous medium | High purity, well-controlled | ~95% | ~99% |

| Continuous (US6867336B2) | Nitromethane, formaldehyde, alkali hydroxide, bromine | Continuous feed, aqueous or aqueous/alcohol solvent, cooled zones | Scalable, consistent quality | Not specified (commercial scale) | High |

Research Findings and Analysis

- The batch method allows for precise control over stoichiometry and reaction times, yielding high purity product suitable for laboratory and small-scale production.

- The continuous method addresses scale-up challenges, providing better temperature control and heat dissipation, critical for industrial production.

- Both methods utilize aqueous or mixed aqueous solvents and base catalysts to facilitate the formation of the diol intermediate and subsequent bromination.

- The reaction sequence and conditions are optimized to minimize side products and maximize yield.

- Purity levels reported are consistently high (~99%), indicating effective purification by crystallization and filtration steps.

Chemical Reactions Analysis

2,4-Pentanediol,3-bromo-3-nitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-amino-3-bromo-2,4-pentanediol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Pentanediol,3-bromo-3-nitro- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism by which 2,4-Pentanediol,3-bromo-3-nitro- exerts its effects involves interactions with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Table 2: Functional Group Impact on Reactivity

| Compound | Functional Groups | Primary Reactivity |

|---|---|---|

| 2,4-Pentanediol,3-bromo-3-nitro- | -Br, -NO₂ | Electrophilic substitution, redox |

| 2,2,4-Trimethyl-1,3-pentanediol ester | -COOR | Ester hydrolysis, thermal stability |

Chiral Diols: (2R,4R)-2,4-Pentanediol

Chiral diols like (2R,4R)-2,4-pentanediol are used in asymmetric synthesis to form acetals cleaved selectively by organoaluminum reagents (). The bromo-nitro substitution in 2,4-pentanediol,3-bromo-3-nitro- could disrupt stereoselectivity or introduce new reaction pathways, such as nitro group reduction to amines, expanding its utility in catalysis or pharmaceutical synthesis .

Q & A

Q. Advanced

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) with a hexane/isopropanol mobile phase. Compare retention times against racemic/meso standards .

- X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal structures. Requires high-purity crystals grown via slow evaporation in EtOAc .

- NMR Spectroscopy : Diastereotopic protons (e.g., H-2 and H-4) show splitting patterns in NMR, while NMR distinguishes meso (C3 symmetry) vs. enantiomeric forms .

What analytical methods are most reliable for characterizing the physicochemical properties of 3-bromo-3-nitro-2,4-pentanediol?

Q. Basic

- Water Activity Measurement : Use a chilled mirror dewpoint instrument (e.g., AquaLab) with a volatile sample block to determine hygroscopicity and solubility in polyol-water mixtures .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >150°C) and purity under nitrogen flow .

- IR Spectroscopy : Identify functional groups (e.g., NO₂ asymmetric stretch at 1530 cm⁻¹, Br-C bending at 650 cm⁻¹) .

How do bromo and nitro substituents influence the reactivity of 2,4-pentanediol in nucleophilic or redox reactions?

Q. Advanced

- Electrophilic Effects : The electron-withdrawing nitro group deactivates the diol, reducing nucleophilicity at C3. Bromine’s polarizability enhances SN2 reactivity at adjacent positions .

- Redox Behavior : The nitro group can act as an oxidizing agent in basic conditions, leading to side reactions (e.g., nitrite formation). Stabilize with buffered pH (6–8) during reductions (e.g., NaBH₄) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and transition states for mechanistic studies .

What strategies mitigate conflicting data in crystallographic vs. spectroscopic structural assignments for bromo-nitro diols?

Q. Advanced

- Cross-Validation : Combine X-ray data with - COSY and NOESY NMR to confirm spatial proximity of substituents .

- Dynamic NMR : Detect hindered rotation (e.g., around C3-NO₂ bond) via variable-temperature experiments, resolving conformational isomers .

- Synchrotron XRD : High-resolution data (λ = 0.7 Å) improves electron density maps for ambiguous substituent positions .

How can the diastereoselectivity of 3-bromo-3-nitro-2,4-pentanediol be exploited in asymmetric synthesis?

Q. Advanced

- Chiral Auxiliaries : Use (R)-BINOL to template the diol, leveraging hydrogen bonding to favor one diastereomer during coupling reactions .

- Catalytic Asymmetric Halogenation : Employ Cu(I)-bisoxazoline catalysts to induce enantioselective bromination at C3 .

- Kinetic Resolution : Lipase-catalyzed acetylation (e.g., CAL-B) selectively modifies one enantiomer, enabling separation .

What are the safety and handling protocols for 3-bromo-3-nitro-2,4-pentanediol given its reactive functional groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.